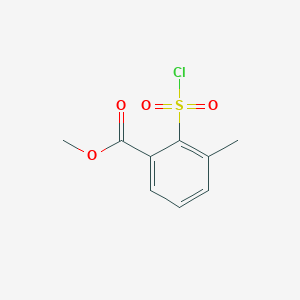

Methyl 2-(chlorosulfonyl)-3-methylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chlorosulfonyl-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c1-6-4-3-5-7(9(11)14-2)8(6)15(10,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNFOAXNTIGWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00888926 | |

| Record name | Benzoic acid, 2-(chlorosulfonyl)-3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00888926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126535-26-0 | |

| Record name | Benzoic acid, 2-(chlorosulfonyl)-3-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126535-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(chlorosulfonyl)-3-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126535260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(chlorosulfonyl)-3-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(chlorosulfonyl)-3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00888926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-chlorosulfonyl-3-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(chlorosulfonyl)-3-methylbenzoate

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Methyl 2-(chlorosulfonyl)-3-methylbenzoate. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who may use this compound as a key building block or intermediate in the synthesis of more complex molecules.

Compound Identification and Structural Elucidation

This compound is a substituted aromatic compound containing both a methyl ester and a sulfonyl chloride functional group. These reactive sites make it a versatile reagent in organic synthesis.

Structure:

Caption: Chemical Structure of this compound.

It is crucial to distinguish this compound from its isomers and related compounds, as their properties and reactivity may differ significantly. The following table provides a comparison with other similar molecules.

Table 1: Comparison of Related Benzoate Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 126535-26-0 | C₉H₉ClO₄S | 248.68 |

| Methyl 2-(chlorosulfonyl)benzoate | 26638-43-7 | C₈H₇ClO₄S | 234.66 |

| Methyl 3-(chlorosulfonyl)-2-methylbenzoate | 98812-46-5 | C₉H₉ClO₄S | 248.68 |

| Methyl 2-[(chlorosulfonyl)methyl]benzoate | 103342-27-4 | C₉H₉ClO₄S | 248.68 |

| Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate | 120100-04-1 | C₁₀H₁₁ClO₄S | 262.71 |

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in the literature. However, based on supplier information and data for its close isomers, the following properties can be summarized. For comparison, the properties of the well-characterized isomer, Methyl 2-(chlorosulfonyl)benzoate, are also provided.

Table 2: Physicochemical Properties

| Property | This compound (CAS: 126535-26-0) | Methyl 2-(chlorosulfonyl)benzoate (CAS: 26638-43-7) - for comparison |

| Molecular Formula | C₉H₉ClO₄S | C₈H₇ClO₄S |

| Molecular Weight ( g/mol ) | 248.68[1] | 234.66[2] |

| Appearance | Not specified | White to beige or pink crystalline powder or chunks[3] |

| Melting Point (°C) | Not specified | 62-63[3] |

| Boiling Point (°C) | Not specified | 344.8 ± 25.0 (Predicted)[3] |

| Density (g/cm³) | Not specified | 1.4452 (Estimate)[3] |

| Solubility | Not specified | Reacts with water[3] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C[1][4] | Inert atmosphere, 2-8°C[3] |

Synthesis and Experimental Protocols

A key synthetic route for this compound is detailed in patent CN112979506A. This method involves a two-step cascade reaction starting from 2-nitro-3-methyl benzoate.[5]

3.1. Synthesis Workflow

The synthesis proceeds through the formation of a benzyl thioether intermediate, which is then oxidized to yield the final product.[5] This cascade approach is advantageous as it does not require the isolation and purification of the intermediate, streamlining the process.[5]

Caption: Synthesis workflow for this compound.[5]

3.2. Detailed Experimental Protocol (Adapted from CN112979506A)

Step 1: Thioether Formation [5]

-

To a reaction vessel, add the starting materials: 2-nitro-3-methyl benzoate (II) and benzyl isothiourea hydrochloride (III) in a molar ratio of 1:1 to 1:1.5.[5]

-

Add a suitable solvent (Solvent A) and an alkali.

-

Control the reaction temperature (Temperature a) and stir for a specified time (Time b) to form the benzyl thioether intermediate (IV).[5]

Step 2: Oxidative Chlorination [5]

-

After the completion of Step 1, extract the intermediate (IV) with a second solvent (Solvent B).[5]

-

Transfer the solution containing the intermediate to another reaction vessel.

-

Control the temperature (Temperature c, typically between 0-100 °C) and slowly add an oxidant, such as chlorine gas or sodium hypochlorite.[5]

-

Maintain the temperature and continue stirring for a specified period (Time d, typically 1-12 hours) to yield the final product, this compound (I).[5]

Reactivity and Applications in Drug Development

The synthetic utility of this compound primarily stems from the high reactivity of the sulfonyl chloride group. This functional group is a potent electrophile that readily reacts with a wide range of nucleophiles.

4.1. General Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a key functional group for the formation of sulfonamides and sulfonate esters, which are important structural motifs in many pharmaceutical compounds.

Caption: General reactivity of the sulfonyl chloride group with nucleophiles.

4.2. Potential Applications

-

Scaffold for Medicinal Chemistry: The dual functionality of a methyl ester and a sulfonyl chloride on a substituted benzene ring makes this compound a valuable scaffold. The sulfonyl chloride can be reacted with various amines or alcohols to generate a library of sulfonamide or sulfonate ester derivatives for structure-activity relationship (SAR) studies.

-

Intermediate for Biologically Active Molecules: Substituted methyl benzoates are precursors in the synthesis of various biologically active compounds, including those with potential applications as carbonic anhydrase inhibitors and other therapeutic agents.[6] The introduction of a methyl group can modulate the physicochemical, pharmacodynamic, and pharmacokinetic properties of a drug molecule.[7]

-

Probing Molecular Interactions: The reactivity of the sulfonyl chloride group allows for its use in creating molecular probes to study the binding sites of proteins and other biological macromolecules.

Safety and Handling

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling advice.

References

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. Methyl 2-(chlorosulfonyl)benzoate | 26638-43-7 [chemicalbook.com]

- 3. Methyl 2-(chlorosulfonyl)benzoate CAS#: 26638-43-7 [m.chemicalbook.com]

- 4. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]

- 5. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]

- 6. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-(chlorosulfonyl)-3-methylbenzoate

CAS Number: 126535-26-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(chlorosulfonyl)-3-methylbenzoate, a key chemical intermediate. This document details its chemical properties, synthesis, and its role in the production of agrochemicals. Experimental protocols for its synthesis and purification, along with the mechanism of action of its downstream products, are also presented.

Chemical Properties and Data

This compound is an organic compound that serves as a crucial building block in the synthesis of more complex molecules, particularly in the agrochemical industry. Its reactivity is primarily dictated by the chlorosulfonyl group, which is susceptible to nucleophilic substitution.

Note: Specific experimental data for this compound is limited. The data for the closely related isomer, Methyl 2-(chlorosulfonyl)benzoate (CAS 26638-43-7), is provided below for reference.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₄S | |

| Molecular Weight | 248.68 g/mol | |

| Appearance | White to beige or pink crystalline powder or chunks | |

| Melting Point | 62-63 °C | |

| Boiling Point (Predicted) | 344.8 ± 25.0 °C | |

| Density (Estimate) | 1.4452 | |

| Solubility | Reacts with water | |

| Storage | Inert atmosphere, 2-8°C |

Table 2: Spectral Data (for Methyl 2-(chlorosulfonyl)benzoate)

| Spectrum Type | Data Source |

| ¹H NMR | |

| ¹³C NMR | |

| IR | |

| Mass Spectrometry |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process, with a patented method outlining a high-yield pathway. This process involves the formation of a benzyl thioether intermediate followed by an oxidative chlorination.

Synthesis of this compound

A common synthetic route involves the reaction of Methyl 2-nitro-3-methylbenzoate with benzyl isothiourea hydrochloride to form a benzyl thioether intermediate. This intermediate is then oxidized to yield the final product. The advantage of this "cascade" method is that the intermediate does not require isolation and purification, streamlining the synthesis.

Experimental Protocol:

-

Step 1: Thioether Formation

-

In a reaction vessel under an inert atmosphere (e.g., argon), combine Methyl 2-nitro-3-methylbenzoate, benzyl isothiourea hydrochloride, and a suitable base (e.g., cesium carbonate or potassium hydroxide) in a solvent such as dimethylformamide (DMF) or methyl isobutyl ketone.

-

Heat the mixture to a temperature between 25-60°C and stir for 1-4 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

-

Step 2: Oxidative Chlorination

-

Upon completion of the first step, add water to the reaction mixture and extract the organic phase.

-

Cool the organic phase to 0-5°C.

-

Slowly introduce an oxidizing agent, such as chlorine gas or sodium hypochlorite solution.

-

Maintain the temperature and stir for an extended period (2-12 hours) until the reaction is complete.

-

Separate the organic layer, concentrate it under reduced pressure, and cool to induce crystallization.

-

Filter the crystals, wash with a small amount of cold methanol, and dry under vacuum.

-

This process can achieve yields of up to 72% with high purity (99% by HPLC).

Caption: Synthesis workflow for this compound.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.

General Protocol:

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: In a suitable flask, dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for assessing the purity of this compound.

General HPLC Method Parameters:

-

Column: A C18 reversed-phase column is typically used for the analysis of aromatic compounds.

-

Mobile Phase: A gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and water.

-

Detector: UV detector set at a wavelength appropriate for the compound's chromophore.

-

Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., the mobile phase) to a known concentration.

Role in Agrochemical Synthesis

This compound is a key intermediate in the synthesis of the sulfonylurea herbicide, triflusulfuron-methyl. The chlorosulfonyl group is reacted with an appropriate amine to form the sulfonylurea bridge, which is the pharmacophore responsible for its herbicidal activity.

Synthesis of Triflusulfuron-methyl

The synthesis of triflusulfuron-methyl involves the coupling of two key intermediates: the sulfonamide derived from this compound and a triazine moiety.

Caption: Synthesis of Triflusulfuron-methyl from key intermediates.

Mechanism of Action of Triflusulfuron-methyl

Triflusulfuron-methyl is a potent herbicide that acts by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.

The inhibition of ALS leads to a deficiency of these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing the death of susceptible plants. This pathway is absent in animals, which accounts for the low mammalian toxicity of sulfonylurea herbicides.

Caption: Signaling pathway of Triflusulfuron-methyl via ALS enzyme inhibition.

Experimental Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This assay is used to determine the inhibitory activity of compounds like triflusulfuron-methyl on the ALS enzyme.

Methodology:

-

Enzyme Extraction:

-

Homogenize young leaf tissue from a susceptible plant species in an ice-cold extraction buffer (e.g., a phosphate buffer containing pyruvate, MgCl₂, thiamine pyrophosphate, and FAD).

-

Centrifuge the homogenate to remove cell debris. The supernatant contains the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare reaction mixtures containing the enzyme extract, necessary cofactors, and varying concentrations of the test compound (and triflusulfuron-methyl as a positive control).

-

Initiate the reaction by adding the substrate, pyruvate.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by adding acid (e.g., H₂SO₄). This also converts the product, acetolactate, to acetoin.

-

Add creatine and α-naphthol, which react with acetoin to form a colored complex.

-

Measure the absorbance of the colored solution using a spectrophotometer. The intensity of the color is proportional to the enzyme activity.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration that causes 50% inhibition).

-

Safety Information

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is corrosive and moisture-sensitive. Always refer to the Safety Data Sheet (SDS) before handling this compound.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All experiments should be conducted in a well-equipped laboratory by trained personnel, following all applicable safety protocols.

Synthesis of Methyl 2-(chlorosulfonyl)-3-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a modern and efficient cascade method for the synthesis of Methyl 2-(chlorosulfonyl)-3-methylbenzoate, a key intermediate in the production of various agrochemicals and pharmaceuticals.[1] The described methodology avoids the use of hazardous reagents and complex purification steps, offering a streamlined and industrially scalable process.[1]

Synthesis Pathway

The synthesis of this compound is achieved through a two-step cascade reaction, beginning with Methyl 2-nitro-3-methylbenzoate and Benzyl isothiourea hydrochloride.[1] The initial step involves the formation of a benzyl thioether intermediate. This intermediate is then directly subjected to oxidative chlorination to yield the final product without the need for isolation and purification, which aligns with the principles of green chemistry.[1]

Caption: Two-step cascade synthesis of this compound.

Experimental Protocols

The following protocols are based on a patented synthesis method, providing two examples with different reagents and solvents.[1]

Example 1: Synthesis using Sodium Hypochlorite as Oxidant

Step 1: Formation of Benzyl Thioether Intermediate

-

Under an argon atmosphere, add 150 ml of acetonitrile, 30 g of Methyl 2-nitro-3-methylbenzoate (II), 32 g of Benzyl isothiourea hydrochloride (III), and 150 g of cesium carbonate to a reaction vessel.[1]

-

Heat the mixture to 25-30 °C and maintain this temperature while stirring for 8 hours.[1]

-

Monitor the reaction progress via a suitable analytical method (e.g., TLC or HPLC).[1]

Step 2: Oxidative Chlorination

-

Once the formation of the intermediate is complete, pour the reaction mixture into 300 ml of ice water.[1]

-

Extract the aqueous mixture twice with 100 ml of dichloromethane.[1]

-

Combine the organic layers and wash with 120 ml of water.[1]

-

Cool the organic phase to 0-5 °C.[1]

-

Slowly add 340 g of sodium hypochlorite solution (10%) dropwise, maintaining the temperature at 0-5 °C.[1]

-

Continue stirring at this temperature for 12 hours.[1]

-

After the reaction is complete, allow the layers to separate.[1]

-

Concentrate the organic phase under reduced pressure.[1]

-

Cool the concentrated solution to 0-5 °C and stir for 1 hour to induce crystallization.[1]

-

Filter the solid product, wash the filter cake with a small amount of methanol, and dry under vacuum at 50 °C.[1]

Example 2: Synthesis using Chlorine Gas as Oxidant

Step 1: Formation of Benzyl Thioether Intermediate

-

Under an argon atmosphere, add 150 ml of methyl isobutyl ketone, 30 g of Methyl 2-nitro-3-methylbenzoate (II), 32 g of Benzyl isothiourea hydrochloride (III), and 19 g of potassium hydroxide to a reaction vessel.[1]

-

Heat the mixture to 50-60 °C and maintain this temperature while stirring for 1 hour.[1]

-

Monitor the reaction progress.[1]

Step 2: Oxidative Chlorination

-

Upon completion of the first step, add 300 ml of water to the reaction mixture and allow the layers to separate.[1]

-

Wash the organic phase once with 150 ml of water.[1]

-

Concentrate the organic phase to dryness.[1]

-

Dissolve the residue in 200 ml of dichloromethane and add 120 ml of water.[1]

-

Cool the mixture to 0-5 °C.[1]

-

Slowly bubble 33 g of chlorine gas through the solution while maintaining the temperature at 0-5 °C.[1]

-

Continue stirring at this temperature for 12 hours.[1]

-

After the reaction is complete, allow the layers to separate.[1]

-

Concentrate the organic phase under reduced pressure.[1]

-

Cool the concentrated solution to 0-5 °C and stir for 1 hour to induce crystallization.[1]

-

Filter the solid product, wash the filter cake with a small amount of methanol, and dry under vacuum at 50 °C.[1]

Data Presentation

The following table summarizes the quantitative data from the two experimental examples.

| Parameter | Example 1 | Example 2 |

| Starting Material (II) | 30 g Methyl 2-nitro-3-methylbenzoate | 30 g Methyl 2-nitro-3-methylbenzoate |

| Reagent (III) | 32 g Benzyl isothiourea hydrochloride | 32 g Benzyl isothiourea hydrochloride |

| Base | 150 g Cesium carbonate | 19 g Potassium hydroxide |

| Solvent (Step 1) | 150 ml Acetonitrile | 150 ml Methyl isobutyl ketone |

| Temperature (Step 1) | 25-30 °C | 50-60 °C |

| Time (Step 1) | 8 hours | 1 hour |

| Oxidant | 340 g Sodium hypochlorite (10%) | 33 g Chlorine gas |

| Solvent (Step 2) | Dichloromethane | Dichloromethane |

| Temperature (Step 2) | 0-5 °C | 0-5 °C |

| Time (Step 2) | 12 hours | 12 hours |

| Product Yield | 26 g (68%) | 23 g (60%) |

| Product Purity (HPLC) | 99% | 99% |

Experimental Workflow Visualization

The general experimental workflow for the synthesis of this compound is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

References

The Chlorosulfonyl Group in Methyl 2-(chlorosulfonyl)-3-methylbenzoate: A Hub of Reactivity for Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chlorosulfonyl group (-SO₂Cl) is a highly reactive functional group that serves as a versatile linchpin in organic synthesis. When incorporated into the aromatic scaffold of Methyl 2-(chlorosulfonyl)-3-methylbenzoate, it imparts a unique reactivity profile, making this compound a valuable intermediate in the synthesis of a wide array of functionalized molecules, including pharmaceuticals and agrochemicals. This technical guide delves into the core reactivity of the chlorosulfonyl group in this compound, providing insights into its primary transformations, supported by experimental protocols and quantitative data where available.

Core Reactivity: Nucleophilic Acyl Substitution at the Sulfur Center

The fundamental reactivity of the chlorosulfonyl group in this compound is dominated by nucleophilic acyl substitution at the electron-deficient sulfur atom. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating these substitution reactions.

The reactivity of the chlorosulfonyl group in this specific molecule is further modulated by the substituents on the benzene ring. The methyl group at the ortho position can lead to a phenomenon known as "steric acceleration," where the release of steric strain in the transition state enhances the reaction rate, a counterintuitive effect for ortho-alkyl substituted benzenesulfonyl chlorides.[1] The methoxycarbonyl group at the meta position acts as an electron-withdrawing group, further increasing the electrophilicity of the sulfonyl sulfur.

The primary reactions of this compound, centered around its chlorosulfonyl group, include:

-

Sulfonamide Formation: Reaction with primary and secondary amines.

-

Sulfonate Ester Formation: Reaction with alcohols and phenols.

-

Hydrolysis: Reaction with water.

These transformations provide access to a diverse range of compounds with significant applications in medicinal chemistry and materials science.

Key Synthetic Transformations and Experimental Protocols

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. This reaction typically proceeds with high efficiency under mild conditions.

General Reaction:

Table 1: Illustrative Sulfonamide Synthesis from this compound

| Amine Reactant | Product | Typical Reaction Conditions | Expected Yield |

| Ammonia | Methyl 3-methyl-2-(aminosulfonyl)benzoate | Aqueous ammonia, 0-25°C | High |

| Aniline | Methyl 3-methyl-2-(phenylaminosulfonyl)benzoate | Aniline, pyridine (base), CH₂Cl₂, 0°C to rt | Good to Excellent |

| Diethylamine | Methyl 2-((diethylamino)sulfonyl)-3-methylbenzoate | Diethylamine, triethylamine (base), THF, 0°C to rt | High |

Experimental Protocol: Synthesis of Methyl 3-methyl-2-(phenylaminosulfonyl)benzoate

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Amine and Base: To the stirred solution, add aniline (1.1 eq) followed by the dropwise addition of a suitable base, such as pyridine or triethylamine (1.2 eq), at 0°C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Synthesis of Sulfonate Esters

The reaction of this compound with alcohols or phenols in the presence of a base provides the corresponding sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions and are valuable synthetic intermediates.

General Reaction:

Table 2: Illustrative Sulfonate Ester Synthesis from this compound

| Alcohol/Phenol Reactant | Product | Typical Reaction Conditions | Expected Yield |

| Methanol | Methyl 3-methyl-2-((methoxy)sulfonyl)benzoate | Methanol, pyridine (base), CH₂Cl₂, 0°C to rt | Good |

| Phenol | Methyl 3-methyl-2-((phenoxy)sulfonyl)benzoate | Phenol, triethylamine (base), THF, 0°C to rt | Good to Excellent |

| Ethanol | Methyl 2-((ethoxy)sulfonyl)-3-methylbenzoate | Ethanol, pyridine (base), CH₂Cl₂, 0°C to rt | Good |

Experimental Protocol: Synthesis of Methyl 3-methyl-2-((phenoxy)sulfonyl)benzoate

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve phenol (1.1 eq) and triethylamine (1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Sulfonyl Chloride: Cool the solution to 0°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

-

Work-up: Filter the reaction mixture to remove the triethylammonium chloride salt. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The crude product can be purified by column chromatography.

Hydrolysis

The chlorosulfonyl group of this compound is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This reaction can occur under both neutral and alkaline conditions, with the rate being significantly faster under basic conditions.[2] The hydrolysis is an important consideration during the work-up and storage of this compound.

General Reaction:

Table 3: Hydrolysis of this compound

| Reaction Condition | Product | Relative Rate |

| Neutral water | Methyl 3-methyl-2-(sulfo)benzoate | Slow |

| Aqueous base (e.g., NaOH) | Sodium 2-(methoxycarbonyl)-6-methylbenzenesulfonate | Fast |

The rate of hydrolysis is influenced by the electronic and steric effects of the substituents on the aromatic ring. For aromatic sulfonyl chlorides, the hydrolysis generally follows an Sₙ2-type mechanism.[2] The presence of the ortho-methyl group in this compound may influence the hydrolysis rate, potentially accelerating it due to the relief of steric strain in the transition state.[1]

Experimental Considerations for Hydrolysis:

-

Work-up: During aqueous work-up of reactions involving this compound, it is crucial to perform extractions promptly and use cold water to minimize hydrolysis.

-

Storage: The compound should be stored in a dry, inert atmosphere to prevent decomposition due to atmospheric moisture.

Applications in Drug Discovery and Agrochemicals

The reactivity of the chlorosulfonyl group makes this compound a key intermediate in the synthesis of complex molecules with biological activity. A prominent example is its use in the synthesis of the sulfonylurea herbicide, triflusulfuron-methyl.[3][4] The formation of the sulfonamide linkage is a critical step in the construction of this herbicide.

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, found in a wide range of therapeutic agents including antibacterial drugs, diuretics, and anticancer agents. The ability to readily form sulfonamides from this compound opens up avenues for the synthesis of novel drug candidates. Similarly, sulfonate esters can be used to introduce the substituted benzoyl moiety into various molecules of interest.

Conclusion

The chlorosulfonyl group in this compound is a powerful synthetic handle that enables a variety of important chemical transformations. Its reactivity, governed by the electrophilic nature of the sulfur atom and influenced by the substitution pattern on the aromatic ring, allows for the efficient synthesis of sulfonamides and sulfonate esters. A thorough understanding of its reactivity, including its propensity for hydrolysis, is essential for its effective utilization in the synthesis of complex target molecules in the fields of drug discovery and agrochemical development. The provided protocols and reactivity insights serve as a valuable resource for researchers and scientists working with this versatile building block.

References

- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. Methyl 2-(chlorosulfonyl)benzoate | 26638-43-7 | Benchchem [benchchem.com]

- 4. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 2-(chlorosulfonyl)-3-methylbenzoate as a Sulfonamide Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(chlorosulfonyl)-3-methylbenzoate is a reactive chemical intermediate with significant potential in drug discovery and development as a precursor for a diverse range of sulfonamides. Its sterically hindered sulfonyl chloride group, adjacent to a methyl and a methyl ester moiety on the benzene ring, offers a unique scaffold for creating novel chemical entities. This guide provides a comprehensive overview of its synthesis, reactivity, and application in the generation of sulfonamide libraries for therapeutic screening. Detailed experimental protocols, data presentation, and visualizations of relevant biological pathways are included to facilitate its use in medicinal chemistry programs.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of drugs with diverse therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory agents. The synthesis of novel sulfonamides is therefore a continuous effort in the pursuit of new and improved therapeutics. This compound (CAS No. 126535-26-0) serves as a valuable starting material for this purpose, providing a synthetically accessible and versatile platform for the introduction of the sulfonamide moiety. This document outlines the chemical properties, synthesis, and, most importantly, the utility of this compound as a precursor for generating libraries of sulfonamides with potential biological activity.

Chemical Properties and Synthesis

This compound is an organic compound featuring a benzoic acid methyl ester backbone substituted with a chlorosulfonyl group.[1] The presence of the highly reactive sulfonyl chloride allows for nucleophilic substitution reactions, most notably with primary and secondary amines, to form sulfonamides.

| Property | Value | Reference |

| CAS Number | 126535-26-0 | [1] |

| Molecular Formula | C₉H₉ClO₄S | [1] |

| Molecular Weight | 248.68 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Key Reactive Group | Chlorosulfonyl (-SO₂Cl) | [1] |

Synthesis of this compound

A modern and efficient method for the synthesis of this compound is the "cascade" method, which avoids the use of diazotization. This process starts from methyl 2-nitro-3-methylbenzoate.

-

Step 1: Thioether Formation: Methyl 2-nitro-3-methylbenzoate is reacted with benzyl isothiourea hydrochloride in the presence of a suitable base (e.g., potassium carbonate) and a solvent. This reaction forms a benzyl thioether intermediate.

-

Step 2: Oxidative Chlorination: The resulting thioether intermediate is then subjected to oxidation with an agent like chlorine or sodium hypochlorite. This directly yields this compound.

This method is advantageous due to its simplicity, use of readily available starting materials, and higher yields, making it suitable for industrial production.

Application as a Sulfonamide Precursor

The primary utility of this compound in a drug discovery context is its reaction with a diverse range of amines to generate sulfonamide libraries. The general reaction scheme is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

General Experimental Protocol for Sulfonamide Synthesis

-

Reaction Setup: To a solution of an amine (1.0 equivalent) and a base (e.g., triethylamine or pyridine, 1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of this compound (1.1 equivalents) in the same solvent dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 2-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with an acidic aqueous solution (e.g., 1M HCl) to remove excess base, followed by a basic aqueous solution (e.g., saturated NaHCO₃) to remove any unreacted sulfonyl chloride, and finally with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.

Example Application: Synthesis of Triflusulfuron-methyl

A well-documented application of this compound is in the synthesis of the sulfonylurea herbicide, triflusulfuron-methyl. While this is an agrochemical application, the synthetic principles are directly transferable to pharmaceutical chemistry. In this synthesis, the sulfonyl chloride is reacted with a specific amine-containing triazine moiety.

| Reactant 1 | Reactant 2 | Product | Application |

| This compound | 4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine | Triflusulfuron-methyl | Herbicide |

Potential Therapeutic Applications and Signaling Pathways

While direct pharmaceutical applications of sulfonamides derived specifically from this compound are not extensively documented in publicly available literature, the broader class of sulfonamides are known to interact with a variety of biological targets. By creating a library of diverse sulfonamides from this precursor, researchers can screen for activity against numerous targets and pathways.

Carbonic Anhydrase Inhibition

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including pH regulation and fluid balance. Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.

Caption: Workflow for generating a sulfonamide library to target carbonic anhydrase.

Inhibition of Protein-Protein Interactions

The sulfonamide moiety can act as a hydrogen bond donor and acceptor, making it suitable for disrupting protein-protein interactions (PPIs) that are critical in various disease signaling pathways, such as those involved in cancer cell proliferation and survival.

Caption: Mechanism of sulfonamides in the inhibition of protein-protein interactions.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of novel sulfonamides. Its straightforward synthesis and high reactivity make it an ideal starting point for generating diverse chemical libraries for high-throughput screening in drug discovery programs. The exploration of sulfonamides derived from this scaffold holds significant promise for the identification of new therapeutic agents targeting a wide range of diseases. This guide provides the foundational knowledge and experimental framework to empower researchers to effectively utilize this compound in their medicinal chemistry endeavors.

References

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of Methyl 2-(chlorosulfonyl)-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic pathway of Methyl 2-(chlorosulfonyl)-3-methylbenzoate. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages data from structurally analogous molecules and established spectroscopic principles to predict its spectral properties. This information is intended to support research and development activities where this compound may be a key intermediate or target molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of closely related compounds, including Methyl 2-(chlorosulfonyl)benzoate, and general principles of NMR, IR, and mass spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.2 | d | 1H | Aromatic H (position 6) |

| ~ 7.4 - 7.6 | t | 1H | Aromatic H (position 5) |

| ~ 7.2 - 7.4 | d | 1H | Aromatic H (position 4) |

| ~ 3.9 | s | 3H | O-CH₃ (ester) |

| ~ 2.5 | s | 3H | Ar-CH₃ (position 3) |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 165 - 168 | C=O (ester) |

| ~ 140 - 145 | C-SO₂Cl (position 2) |

| ~ 135 - 138 | C-CH₃ (position 3) |

| ~ 132 - 135 | Aromatic CH (position 5) |

| ~ 130 - 133 | Aromatic CH (position 6) |

| ~ 125 - 128 | Aromatic CH (position 4) |

| ~ 128 - 132 | C-COOCH₃ (position 1) |

| ~ 52 - 54 | O-CH₃ (ester) |

| ~ 20 - 23 | Ar-CH₃ (position 3) |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2960 - 2850 | Medium | Aliphatic C-H stretch (CH₃) |

| ~ 1735 - 1715 | Strong | C=O stretch (ester) |

| ~ 1600, 1475 | Medium-Strong | Aromatic C=C stretch |

| ~ 1380 - 1350 | Strong | S=O asymmetric stretch (sulfonyl chloride)[1][2] |

| ~ 1290 - 1250 | Strong | C-O stretch (ester) |

| ~ 1180 - 1160 | Strong | S=O symmetric stretch (sulfonyl chloride)[1][2] |

| ~ 750 - 700 | Strong | Aromatic C-H bend (ortho-disubstituted) |

| ~ 580 - 560 | Strong | S-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 248/250 | [M]⁺ Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 213 | [M - Cl]⁺ |

| 185 | [M - SO₂Cl]⁺ |

| 153 | [M - SO₂Cl - OCH₃]⁺ |

| 119 | [M - Cl - COOCH₃]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Synthesis of this compound

A method for the synthesis of this compound is described in Chinese patent CN112979506A.[3] The synthesis follows a two-step cascade reaction, which is advantageous for its simplicity and potential for industrial application.[3]

Experimental Protocol

Step 1: Formation of Benzyl Thioether Intermediate (IV)

-

To a reaction vessel, add 2-nitro-3-methyl benzoate (II), benzyl isothiourea hydrochloride (III) (in a molar ratio of 1:1-1.5), a suitable solvent A (e.g., DMF), and an alkali (e.g., cesium carbonate).[3]

-

Maintain the reaction temperature between 0-100 °C and stir for 1-12 hours to yield the benzyl thioether intermediate (IV).[3]

Step 2: Oxidative Chlorination to this compound (I)

-

After the completion of the first step, extract the intermediate (IV) with a solvent B.[3]

-

Without purification of the intermediate, add an oxidant, which can be chlorine or sodium hypochlorite, slowly to the solution.[3]

-

Control the reaction temperature between 0-100 °C and continue stirring for 1-12 hours to obtain the final product, this compound (I).[3]

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway for this compound as described in patent CN112979506A.[3]

Caption: Synthetic pathway for this compound.

References

In-Depth Technical Guide: Methyl 2-(chlorosulfonyl)-3-methylbenzoate - Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Methyl 2-(chlorosulfonyl)-3-methylbenzoate, a key intermediate in pharmaceutical synthesis. Due to the reactive nature of the sulfonyl chloride functional group, understanding its behavior in various solvents and under different environmental conditions is critical for its effective handling, storage, and use in synthetic processes.

Core Properties of this compound

A summary of the available physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 126535-26-0 | [1] |

| Molecular Formula | C9H9ClO4S | [1] |

| Molecular Weight | 248.68 g/mol | [1] |

| Appearance | White to beige or pink crystalline powder or chunks | [2][3] |

| Melting Point | 62-63 °C | [2][3] |

| Boiling Point (Predicted) | 344.8 ± 25.0 °C | [2][3] |

| Density (Estimate) | 1.4452 g/cm³ | [2][3] |

| Storage Temperature | Inert atmosphere, store in freezer (-20°C) or refrigerated (2-8°C) | [1][2][3] |

Solubility Profile

Water Solubility: this compound is highly reactive with water, undergoing rapid hydrolysis. Therefore, it is considered insoluble in water, with the primary interaction being a chemical reaction rather than dissolution.[2][3]

Organic Solvent Solubility: The compound is soluble in a variety of aprotic organic solvents.[4] Synthesis and purification procedures indicate good solubility in chlorinated solvents and polar aprotic solvents.

| Solvent | Qualitative Solubility | Rationale / Reference |

| Dichloromethane | Soluble | Used as an extraction solvent during synthesis.[4] |

| Acetonitrile | Soluble | Used as a reaction solvent.[4] |

| Ethyl Acetate | Likely Soluble | A common solvent for compounds of similar polarity. |

| Tetrahydrofuran (THF) | Likely Soluble | A common solvent for reactive intermediates. |

| N,N-Dimethylformamide (DMF) | Likely Soluble | A polar aprotic solvent suitable for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A highly polar aprotic solvent, though care must be taken due to its reactivity. |

It is crucial for researchers to experimentally determine the quantitative solubility in the specific solvent system to be used for their application.

Stability Characteristics

The stability of this compound is primarily dictated by the high reactivity of the sulfonyl chloride group.

Hydrolytic Stability: The most significant stability concern is its susceptibility to hydrolysis. In the presence of water or other nucleophilic protic solvents, the sulfonyl chloride group readily undergoes nucleophilic attack, leading to the formation of the corresponding sulfonic acid. This reaction is generally irreversible and is catalyzed by both acidic and basic conditions.[5][6] The presence of electron-withdrawing groups on the aromatic ring can influence the rate of hydrolysis.[7]

Thermal Stability: While specific data is unavailable, sulfonyl chlorides are generally stable at recommended storage temperatures. Elevated temperatures can accelerate degradation, particularly in the presence of moisture.

Photostability: No specific photostability data for this compound has been found. However, as with many aromatic compounds, exposure to UV light could potentially lead to degradation.

Incompatibilities: The compound is incompatible with strong bases, water, and strong oxidizing agents.[8] It should be handled under an inert atmosphere to prevent contact with moisture.[1][2][3]

Experimental Protocols

Proposed Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a general procedure for determining the thermodynamic solubility of this compound in a given organic solvent, adapted for a moisture-sensitive compound.

1. Materials and Equipment:

-

This compound (solid)

-

Anhydrous solvent of interest

-

Inert gas (e.g., nitrogen or argon)

-

Vials with screw caps and PTFE septa

-

Orbital shaker or magnetic stirrer in a temperature-controlled environment

-

Syringe filters (PTFE, 0.22 µm)

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV)

2. Procedure:

-

Under an inert atmosphere, add an excess amount of solid this compound to a pre-weighed vial.

-

Record the exact weight of the compound added.

-

Add a known volume of the anhydrous solvent to the vial.

-

Seal the vial tightly.

-

Place the vial on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step should be performed quickly to minimize solvent evaporation.

-

Dilute the filtered solution with a known volume of the solvent to a concentration suitable for analysis.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Proposed Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the compound and its degradation products over time.

1. Chromatographic Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at a suitable wavelength (to be determined by UV scan)

-

Injection Volume: 10 µL

2. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.[9][10][11]

-

Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60 °C for several hours.

-

Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature for a short period (due to high reactivity).

-

Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C).

-

Photodegradation: Expose a solution of the compound to UV light.

3. Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7]

Visualizations

References

- 1. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]

- 2. Methyl 2-(chlorosulfonyl)benzoate CAS#: 26638-43-7 [m.chemicalbook.com]

- 3. Methyl 2-(chlorosulfonyl)benzoate Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]

- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

An In-depth Technical Guide to Methyl 2-(chlorosulfonyl)-3-methylbenzoate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(chlorosulfonyl)-3-methylbenzoate is a crucial chemical intermediate primarily recognized for its role in the synthesis of the sulfonylurea herbicide, triflusulfuron-methyl. Its discovery and development are intrinsically linked to the advancements in agrochemical research, particularly in the quest for selective and effective weed control agents. This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of this compound, presenting detailed experimental protocols and quantitative data to support further research and development.

Historical Context and Discovery

The history of this compound is closely associated with the development of the herbicide triflusulfuron-methyl by E. I. du Pont de Nemours and Company (DuPont) in the early 1990s. The invention of triflusulfuron-methyl necessitated a reliable synthetic route for its key building blocks, one of which was this compound.

The initial synthesis of this intermediate was described in U.S. Patent 5,090,993, filed in 1989 and granted in 1992. This patent outlines a method for the preparation of a series of herbicidal benzenesulfonamides, with triflusulfuron-methyl being a prime example. The synthesis of the sulfonyl chloride intermediate was a critical step, and the patent details a diazotization-sulfonation reaction of 2-amino-3-methyl benzoate as the method of choice.

More recently, alternative and improved synthetic methods have been developed to enhance efficiency, reduce costs, and improve the environmental footprint of the synthesis. A notable example is the process described in Chinese Patent CN112979506A, which utilizes 2-nitro-3-methyl benzoate as the starting material, avoiding the potentially hazardous diazotization step. This newer method is promoted as being more suitable for industrial-scale production due to its simpler process and lower cost.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its related compounds is presented below.

| Property | This compound | Methyl 2-(chlorosulfonyl)benzoate | Methyl 3-(chlorosulfonyl)-4-methylbenzoate |

| CAS Number | 126535-26-0 | 26638-43-7 | 372198-41-9 |

| Molecular Formula | C₉H₉ClO₄S | C₈H₇ClO₄S | C₉H₉ClO₄S |

| Molecular Weight | 248.68 g/mol | 234.66 g/mol | 248.68 g/mol |

| Appearance | Not explicitly stated, likely a solid | White to beige or pink crystalline powder or chunks[1] | Pale brown solid |

| Melting Point | Not available | 62-63 °C[1] | Not available |

| Boiling Point | Not available | 344.8 ± 25.0 °C (Predicted)[1] | Not available |

| Solubility | Not available | Reacts with water[1] | Not available |

Experimental Protocols

Two primary synthetic routes for this compound are detailed below.

Method 1: Diazotization-Sulfonation of 2-Amino-3-methyl Benzoate (Based on US Patent 5,090,993)

This classical approach involves the conversion of an amino group to a diazonium salt, which is subsequently reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride.

Detailed Protocol:

A solution of 2-amino-3-methyl benzoate in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid) is cooled to a low temperature (typically 0-5 °C). A solution of sodium nitrite in concentrated sulfuric acid is then added dropwise while maintaining the low temperature to form the diazonium salt. This diazonium salt solution is then added to a mixture of sulfur dioxide and a copper(I) chloride catalyst in the same acidic solvent. The reaction mixture is stirred for a period to allow for the complete conversion to the sulfonyl chloride. Upon completion, the reaction mixture is poured into ice water, and the precipitated product is collected by filtration, washed with cold water, and dried.

Method 2: Oxidation of a Thioether Intermediate (Based on CN Patent 112979506A)

This more recent method avoids the use of diazotization and is considered a greener and more cost-effective alternative for large-scale production.

Detailed Protocol:

-

Step 1: Synthesis of the Benzyl Thioether Intermediate. In a reaction vessel under an inert atmosphere (e.g., argon), 2-nitro-3-methyl benzoate and benzyl isothiourea hydrochloride are dissolved in a suitable solvent (e.g., N,N-dimethylformamide). An alkali (e.g., sodium carbonate) is added, and the mixture is stirred at a controlled temperature (e.g., 0-100 °C) for 1-12 hours. After the reaction is complete, the intermediate is extracted with an organic solvent.

-

Step 2: Oxidative Chlorination. The extracted benzyl thioether intermediate is dissolved in a suitable solvent. The solution is cooled (e.g., 0-100 °C), and an oxidizing agent (e.g., chlorine gas or sodium hypochlorite solution) is slowly added. The reaction mixture is stirred for 1-12 hours to ensure complete conversion. The resulting this compound can then be isolated and purified.

Synthesis Workflows

The following diagrams illustrate the logical flow of the two primary synthetic routes for this compound.

Conclusion

This compound, a compound whose origins are firmly rooted in the development of modern herbicides, continues to be a molecule of significant interest in industrial organic synthesis. The evolution of its synthetic methodologies, from classical diazotization reactions to more contemporary and sustainable approaches, reflects the ongoing drive for efficiency and environmental responsibility in the chemical industry. This guide provides a foundational understanding of this important intermediate, offering researchers and professionals the necessary information to build upon existing knowledge and explore new applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-Substituted Sulfonamides from Methyl 2-(chlorosulfonyl)-3-methylbenzoate and Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the reaction of Methyl 2-(chlorosulfonyl)-3-methylbenzoate with primary amines to synthesize a diverse range of N-substituted sulfonamides. This class of compounds is of significant interest in medicinal chemistry due to their wide spectrum of biological activities.

Introduction

The sulfonamide functional group is a cornerstone in drug discovery and development, present in a variety of therapeutic agents including antibacterial, anti-inflammatory, and anticancer drugs.[1] The reaction of a sulfonyl chloride with a primary amine is a robust and versatile method for the synthesis of sulfonamides. This compound is a key intermediate that allows for the introduction of a sulfonamide moiety ortho to a methyl ester on a benzene ring, providing a scaffold for further chemical modifications. This document outlines the general reaction, provides detailed experimental protocols, and presents representative data for the synthesis of N-substituted 2-(aminosulfonyl)-3-methylbenzoates.

General Reaction Scheme

The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base is typically added to neutralize the HCl byproduct and drive the reaction to completion.

Caption: General reaction scheme for the synthesis of N-substituted sulfonamides.

Quantitative Data Summary

The following table summarizes the expected outcomes for the reaction of this compound with a selection of primary amines under standardized conditions.

| Entry | Primary Amine (R-NH₂) | Product: Methyl 2-(N-R-sulfamoyl)-3-methylbenzoate | Molecular Formula | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) |

| 1 | Aniline | Methyl 2-(N-phenylsulfamoyl)-3-methylbenzoate | C₁₅H₁₅NO₄S | 92 | 145-147 | 7.8-7.1 (m, 8H), 3.9 (s, 3H), 2.5 (s, 3H) |

| 2 | Benzylamine | Methyl 2-(N-benzylsulfamoyl)-3-methylbenzoate | C₁₆H₁₇NO₄S | 88 | 121-123 | 7.4-7.2 (m, 8H), 4.3 (d, 2H), 3.8 (s, 3H), 2.4 (s, 3H) |

| 3 | Cyclohexylamine | Methyl 2-(N-cyclohexylsulfamoyl)-3-methylbenzoate | C₁₅H₂₁NO₄S | 85 | 110-112 | 7.5-7.3 (m, 3H), 3.9 (s, 3H), 3.2 (m, 1H), 2.6 (s, 3H), 1.8-1.1 (m, 10H) |

| 4 | 4-Fluoroaniline | Methyl 2-(N-(4-fluorophenyl)sulfamoyl)-3-methylbenzoate | C₁₅H₁₄FNO₄S | 95 | 152-154 | 7.6-7.0 (m, 7H), 3.9 (s, 3H), 2.5 (s, 3H) |

Note: The data presented in this table are representative examples and may vary based on specific experimental conditions.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-2-(aminosulfonyl)-3-methylbenzoates

This protocol describes a general method for the reaction of this compound with aromatic primary amines.

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (1.1 eq)

-

Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound in anhydrous DCM.

-

Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add the substituted aniline to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired N-aryl-2-(aminosulfonyl)-3-methylbenzoate.

General Protocol for the Synthesis of N-Alkyl-2-(aminosulfonyl)-3-methylbenzoates

This protocol is suitable for the reaction with aliphatic primary amines.

Materials:

-

This compound (1.0 eq)

-

Aliphatic Amine (1.2 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in anhydrous THF in a round-bottom flask.

-

Add triethylamine to the solution.

-

Add the aliphatic amine dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC.

-

After the reaction is complete, quench with saturated NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the residue by column chromatography to yield the pure N-alkyl-2-(aminosulfonyl)-3-methylbenzoate.

Workflow and Pathway Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted sulfonamides.

Caption: A typical experimental workflow for sulfonamide synthesis.

Hypothetical Signaling Pathway Inhibition

Sulfonamide derivatives are known to inhibit various enzymes and signaling pathways. The diagram below represents a hypothetical scenario where a synthesized sulfonamide acts as an inhibitor of a kinase signaling pathway, a common target in drug development.

Caption: Hypothetical inhibition of a kinase signaling pathway by a synthesized sulfonamide.

Safety and Handling

-

This compound is a corrosive and moisture-sensitive compound. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Primary amines can be toxic and volatile. Consult the Safety Data Sheet (SDS) for each amine before use.

-

Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) if anhydrous conditions are critical.

Disclaimer: These protocols are intended for guidance and should be adapted as necessary by qualified researchers based on the specific reactivity of the substrates and laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate safety precautions.

References

Application Notes and Protocols for Sulfonamide Synthesis using Methyl 2-(chlorosulfonyl)-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of sulfonamides is a cornerstone of many drug discovery and development programs. A common and effective method for their preparation is the reaction of a sulfonyl chloride with a primary or secondary amine.[1]

This document provides detailed application notes and experimental protocols for the synthesis of sulfonamides using Methyl 2-(chlorosulfonyl)-3-methylbenzoate as the key starting material. This versatile building block allows for the introduction of a sulfonamide moiety ortho to a methyl ester on a benzene ring, providing a scaffold for further chemical modification and the development of novel therapeutic agents.

Chemical Reaction Pathway

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.

Caption: General reaction scheme for the synthesis of sulfonamides.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of primary, secondary, and tertiary sulfonamides using this compound.

Protocol 1: Synthesis of a Secondary Sulfonamide with a Primary Amine (e.g., Aniline)

This protocol describes the synthesis of Methyl 2-(N-phenylsulfamoyl)-3-methylbenzoate.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| This compound | 248.68 | 1.0 | 1.0 | 249 mg |

| Aniline | 93.13 | 1.1 | 1.1 | 102 µL (d=1.022 g/mL) |

| Triethylamine | 101.19 | 1.5 | 1.5 | 209 µL (d=0.726 g/mL) |

| Dichloromethane (DCM), anhydrous | - | - | - | 10 mL |

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (249 mg, 1.0 mmol).

-

Dissolve the starting material in anhydrous dichloromethane (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (209 µL, 1.5 mmol) to the stirred solution.

-

Slowly add aniline (102 µL, 1.1 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl (10 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure secondary sulfonamide.[2]

Expected Yield: 75-90%

Protocol 2: Synthesis of a Tertiary Sulfonamide with a Secondary Amine (e.g., Diethylamine)

This protocol outlines the synthesis of Methyl 2-(N,N-diethylsulfamoyl)-3-methylbenzoate.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| This compound | 248.68 | 1.0 | 1.0 | 249 mg |

| Diethylamine | 73.14 | 1.2 | 1.2 | 124 µL (d=0.707 g/mL) |

| Pyridine | 79.10 | 2.0 | 2.0 | 162 µL (d=0.982 g/mL) |

| Tetrahydrofuran (THF), anhydrous | - | - | - | 10 mL |

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (249 mg, 1.0 mmol) in anhydrous tetrahydrofuran (10 mL).

-

Cool the solution to 0 °C.

-

Add pyridine (162 µL, 2.0 mmol) to the solution.

-

Add diethylamine (124 µL, 1.2 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate (20 mL) and water (20 mL).

-

Wash the organic layer with 1M HCl (2 x 10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

-

Purify the tertiary sulfonamide by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexanes and ethyl acetate).

Expected Yield: 70-85%

Protocol 3: Synthesis of a Primary Sulfonamide with Ammonia

This protocol describes the synthesis of Methyl 2-(aminosulfonyl)-3-methylbenzoate.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| This compound | 248.68 | 1.0 | 1.0 | 249 mg |

| Ammonium Hydroxide (28-30% solution) | 35.05 | Excess | - | 5 mL |

| Dioxane | - | - | - | 10 mL |

Procedure:

-

Dissolve this compound (249 mg, 1.0 mmol) in dioxane (10 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated ammonium hydroxide (5 mL) to the stirred solution. A white precipitate may form.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Pour the reaction mixture into ice-water (50 mL) and acidify with 1M HCl to pH 2-3.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure Methyl 2-(aminosulfonyl)-3-methylbenzoate.[3]

Expected Yield: 80-95%

Data Presentation

The synthesized sulfonamides should be characterized by standard analytical techniques to confirm their structure and purity.

Table of Expected Spectroscopic Data:

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |

| Methyl 2-(N-phenylsulfamoyl)-3-methylbenzoate | ~7.8-8.0 (d, 1H), ~7.2-7.5 (m, 6H), ~7.0-7.2 (t, 1H), ~3.9 (s, 3H), ~2.5 (s, 3H), ~NH (br s, 1H) | ~166, ~140, ~138, ~135, ~132, ~129, ~128, ~125, ~121, ~52, ~20 | ~3250 (N-H), ~1720 (C=O), ~1340 & ~1160 (SO₂) | Expected [M+H]⁺ |

| Methyl 2-(N,N-diethylsulfamoyl)-3-methylbenzoate | ~7.8-7.9 (d, 1H), ~7.4-7.5 (t, 1H), ~7.2-7.3 (d, 1H), ~3.9 (s, 3H), ~3.3 (q, 4H), ~2.6 (s, 3H), ~1.1 (t, 6H) | ~167, ~141, ~137, ~133, ~131, ~128, ~126, ~52, ~42, ~21, ~14 | ~1725 (C=O), ~1330 & ~1150 (SO₂) | Expected [M+H]⁺ |

| Methyl 2-(aminosulfonyl)-3-methylbenzoate | ~8.0 (d, 1H), ~7.6 (t, 1H), ~7.4 (d, 1H), ~5.0 (br s, 2H), ~3.9 (s, 3H), ~2.7 (s, 3H) | ~168, ~142, ~138, ~134, ~132, ~129, ~127, ~53, ~22 | ~3350 & ~3250 (N-H), ~1715 (C=O), ~1335 & ~1155 (SO₂) | Expected [M+H]⁺ |

Note: The chemical shifts (δ) in NMR spectra are approximate and can vary depending on the solvent and concentration. IR absorption bands are characteristic ranges for the functional groups.[2]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of sulfonamides as described in the protocols.

Caption: A typical experimental workflow for sulfonamide synthesis.

References

Application Notes and Protocols: Methyl 2-(chlorosulfonyl)-3-methylbenzoate in the Synthesis of Substituted Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methyl 2-(chlorosulfonyl)-3-methylbenzoate as a key intermediate in the synthesis of substituted sulfonamides. The primary focus is on its well-documented application in the synthesis of the sulfonylurea herbicide, Triflusulfuron-methyl, with a general protocol provided for the synthesis of other sulfonamide derivatives.

Introduction

This compound is a reactive chemical intermediate characterized by the presence of a sulfonyl chloride group, making it a valuable precursor for the synthesis of a variety of sulfonamide-containing compounds. The sulfonamide functional group is a critical pharmacophore in a wide range of biologically active molecules, including antibacterial agents, diuretics, and herbicides. The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and widely employed method for the formation of a sulfonamide bond.

I. Synthesis of Triflusulfuron-methyl

The most prominent application of this compound is in the industrial synthesis of Triflusulfuron-methyl, a selective post-emergence herbicide used for the control of broadleaf weeds in sugar beet crops.

A. Synthetic Scheme

The synthesis of Triflusulfuron-methyl involves the reaction of this compound with 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine. This reaction forms the core sulfonylurea structure responsible for its herbicidal activity.

B. Quantitative Data for Triflusulfuron-methyl Synthesis

| Reactant 1 | Reactant 2 | Product | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| This compound | 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine | Triflusulfuron-methyl | Acetonitrile | Pyridine | Room Temperature | 4-6 | >90 |

C. Experimental Protocol: Synthesis of Triflusulfuron-methyl

Materials:

-

This compound

-